

# Spectroscopic Profile of Isoamyl Isovalerate: A Technical Guide

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## Compound of Interest

Compound Name: *Isoamyl isovalerate*

Cat. No.: *B1219995*

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## Introduction

**Isoamyl isovalerate**, also known as isopentyl isovalerate or apple oil, is an organic ester with a characteristic fruity aroma reminiscent of apples and bananas. It is widely used in the food, beverage, and fragrance industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is crucial for identification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **isoamyl isovalerate**, complete with detailed experimental protocols and visual aids to facilitate understanding.

## Data Presentation

The spectroscopic data for **isoamyl isovalerate** is summarized in the following tables.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented here was obtained in deuterated chloroform (CDCl<sub>3</sub>).

| Chemical Shift ( $\delta$ ) ppm | Integration | Multiplicity | Assignment  |
|---------------------------------|-------------|--------------|---|
| 4.08                            | 2H          | t            | -O-CH <sub>2</sub> -CH <sub>2</sub> -   |
| 2.15                            | 2H          | d            | -CO-CH <sub>2</sub> -CH-  |
| 1.66                            | 1H          | m            | -O-CH <sub>2</sub> -CH <sub>2</sub> -<br>CH(CH <sub>3</sub> ) <sub>2</sub>    |
| 1.50                            | 1H          | m            | -CO-CH <sub>2</sub> -CH(CH <sub>3</sub> ) <sub>2</sub>                        |
| 0.92                            | 12H         | d            | -CH(CH <sub>3</sub> ) <sub>2</sub> and -<br>CH(CH <sub>3</sub> ) <sub>2</sub> |

Table 1: <sup>1</sup>H NMR Data for **Isoamyl Isovalerate** (Solvent: CDCl<sub>3</sub>)

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule. The data was acquired in deuterated chloroform (CDCl<sub>3</sub>).[\[1\]](#)

| Chemical Shift ( $\delta$ ) ppm | Assignment                               |
|---------------------------------|--|
| 173.06                          | C=O                                      |
| 62.76                           | -O-CH <sub>2</sub> -                     |
| 43.60                           | -CO-CH <sub>2</sub> -                    |
| 37.57                           | -O-CH <sub>2</sub> -CH <sub>2</sub> -    |
| 25.79                           | -CO-CH <sub>2</sub> -CH-                 |
| 25.20                           | -O-CH <sub>2</sub> -CH <sub>2</sub> -CH- |
| 22.46                           | -CH(CH <sub>3</sub> ) <sub>2</sub>       |

Table 2: <sup>13</sup>C NMR Data for **Isoamyl Isovalerate** (Solvent: CDCl<sub>3</sub>)[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule. For **isoamyl isovalerate**, the key absorptions are characteristic of an ester.

| Wavenumber (cm <sup>-1</sup> ) | Functional Group | Vibrational Mode |
|--------------------------------|------------------|------------------|
| ~2960-2870                     | C-H (alkane)     | Stretch          |
| ~1735                          | C=O (ester)      | Stretch          |
| ~1240                          | C-O (ester)      | Stretch          |
| ~1170                          | C-O (ester)      | Stretch          |

Table 3: Characteristic IR Absorption Bands for **Isoamyl Isovalerate**

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is for Electron Ionization (EI) Mass Spectrometry.[\[1\]](#)

| m/z | Proposed Fragment   |
|-----|---|
| 172 | [M] <sup>+</sup> (Molecular Ion)  |
| 85  | [CH <sub>3</sub> CH(CH <sub>3</sub> )CH <sub>2</sub> CO] <sup>+</sup>               |
| 71  | [CH <sub>3</sub> CH(CH <sub>3</sub> )CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup> |
| 70  | [CH <sub>2</sub> =CHCH(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup>                |
| 57  | [CH <sub>3</sub> CH(CH <sub>3</sub> )CH <sub>2</sub> ] <sup>+</sup>                 |
| 43  | [CH <sub>3</sub> CH(CH <sub>3</sub> )] <sup>+</sup>                                 |

Table 4: Major Fragments in the EI-Mass Spectrum of **Isoamyl Isovalerate**[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **isoamyl isovalerate**.

Materials:

- **Isoamyl isovalerate** (liquid sample)
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% v/v Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pasteur pipette
- Small vial
- Vortex mixer

Procedure:

- Sample Preparation:
  - For  $^1\text{H}$  NMR, place approximately 5-10 mg of **isoamyl isovalerate** into a clean, dry vial.
  - For  $^{13}\text{C}$  NMR, use a more concentrated sample of 20-50 mg.
  - Add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  containing TMS to the vial.
  - Gently vortex the vial until the sample is fully dissolved.
- Sample Transfer:
  - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine.

- Place the sample into the NMR magnet.
- Data Acquisition:
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
  - Acquire the spectrum using standard acquisition parameters. For  $^1\text{H}$  NMR, a single scan is often sufficient. For  $^{13}\text{C}$  NMR, multiple scans will be required to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To obtain an Attenuated Total Reflectance (ATR) FT-IR spectrum of **isoamyl isovalerate**.

Materials:

- **Isoamyl isovalerate** (liquid sample)
- FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Pipette
- Lint-free tissues

- Isopropyl alcohol or acetone for cleaning

#### Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean and dry.
  - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application:
  - Place a single drop of **isoamyl isovalerate** onto the center of the ATR crystal.
- Data Acquisition:
  - Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning:
  - After analysis, clean the ATR crystal thoroughly with a lint-free tissue soaked in isopropyl alcohol or acetone.

## Mass Spectrometry (MS)

Objective: To obtain an Electron Ionization (EI) mass spectrum of **isoamyl isovalerate**.

#### Materials:

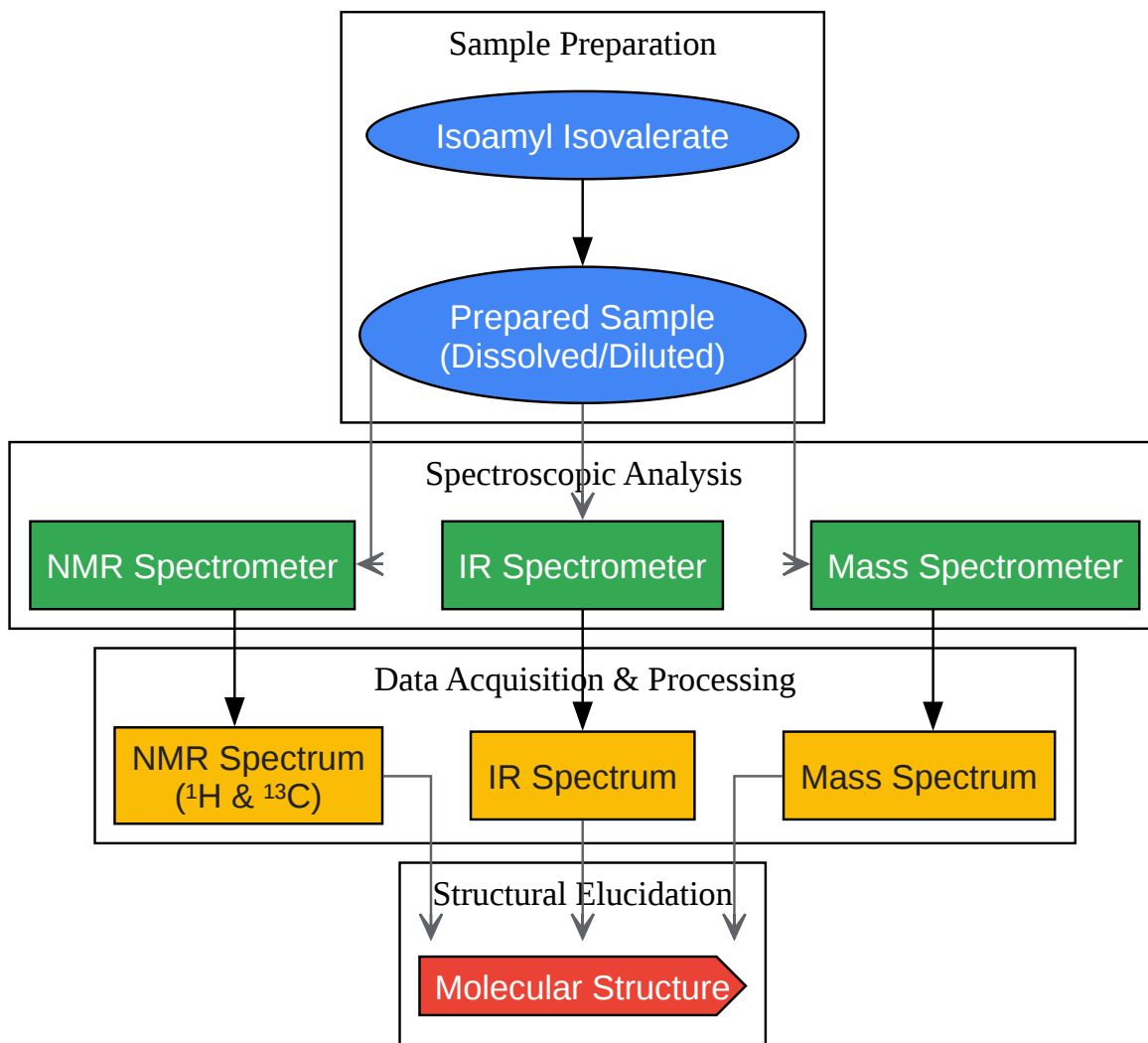
- **Isoamyl isovalerate** (liquid sample)
- Gas Chromatograph-Mass Spectrometer (GC-MS) system
- Microsyringe

#### Procedure:

- Sample Introduction:
  - If using a GC-MS system, dilute a small amount of **isoamyl isovalerate** in a volatile solvent (e.g., dichloromethane or hexane).
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the diluted sample into the GC inlet. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
  - Alternatively, for direct infusion, a small amount of the neat liquid can be introduced via a heated probe.
- Ionization:
  - In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
  - The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

## Mandatory Visualization

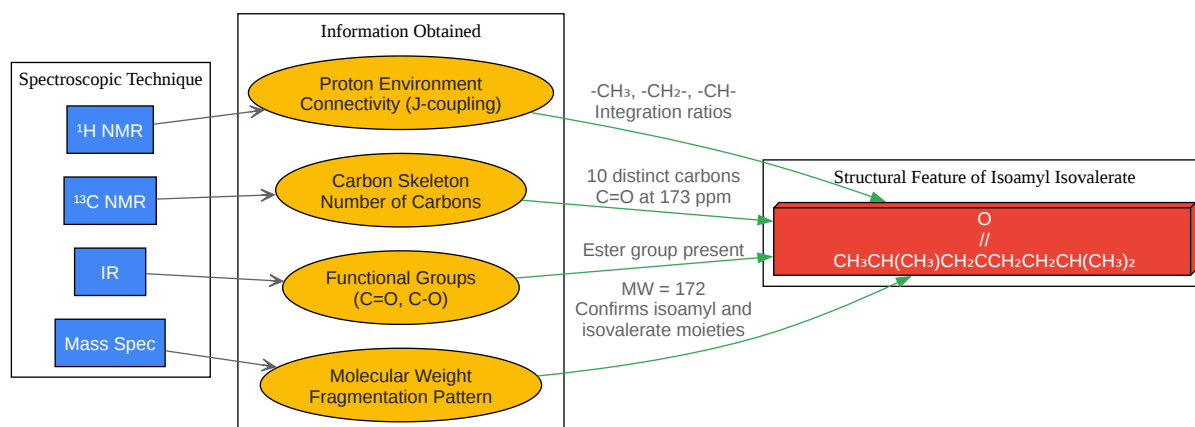
The following diagrams illustrate the spectroscopic analysis workflow and the structural elucidation of **isoamyl isovalerate**.



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*General workflow for spectroscopic analysis.*





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## References

- 1. Isoamyl isovalerate | C<sub>10</sub>H<sub>20</sub>O<sub>2</sub> | CID 12613 - PubChem [pubchem.ncbi.nlm.nih.gov]
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